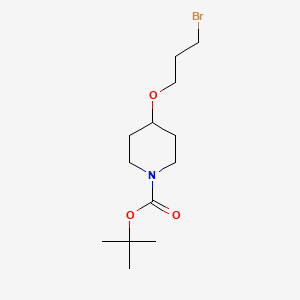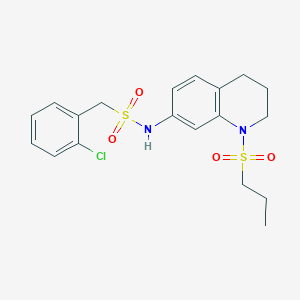![molecular formula C20H16O7 B2410545 (Z)-Methyl-2-((2-(Benzo[d][1,3]dioxol-5-ylmethylen)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoat CAS No. 859661-68-0](/img/structure/B2410545.png)
(Z)-Methyl-2-((2-(Benzo[d][1,3]dioxol-5-ylmethylen)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.341. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Eigenschaften
Diese Eigenschaften machen BDMHC für Anwendungen in der Molekularelektronik, Photonik, optischen Informatik und optischen Kommunikation geeignet .
Antiepileptische Aktivität
Obwohl nicht direkt mit BDMHC verwandt, ist es interessant festzustellen, dass N-substituierte (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylen)-2-thioxothiazolidin-4-on-Derivate synthetisiert und auf ihre antikonvulsive Aktivität getestet wurden. Weitere Forschung könnte ähnliche Derivate von BDMHC auf potenzielle antikonvulsive Wirkungen untersuchen .
Antitumor-Bewertung
Obwohl BDMHC nicht umfassend auf Antitumoreigenschaften untersucht wurde, könnten seine Derivate weiter untersucht werden. Vorläufige Experimente deuten auf eine hemmende Wirkung hin, die weitere Forschung rechtfertigt. Techniken wie morphologische Analyse und Beurteilung der Zellapoptose könnten Aufschluss über das Antitumorpotenzial geben .
Rheumatische und arthritische Erkrankungen
BDMHC-Derivate, darunter 3,4-(Methylendioxy)phenol (Sesamol), wurden zur Behandlung von Rheumatismus, rheumatoider Arthritis und Osteoarthritis verwendet. Die Synthese beinhaltet eine Reaktion mit Naproxenacylchlorid .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids , which are known to interact with a variety of biological targets.
Mode of Action
It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids . These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids . These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids , it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . They can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWLBSXHHTCIA-LSCVHKIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2410462.png)
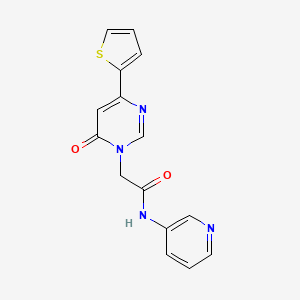
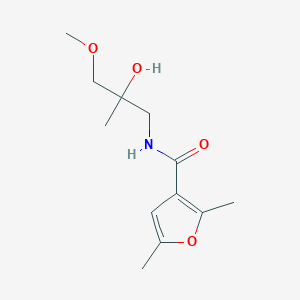
![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/new.no-structure.jpg)
methanone](/img/structure/B2410470.png)
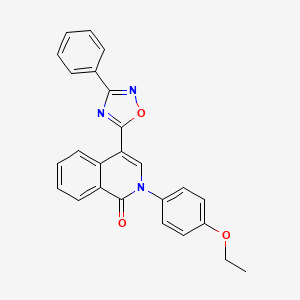
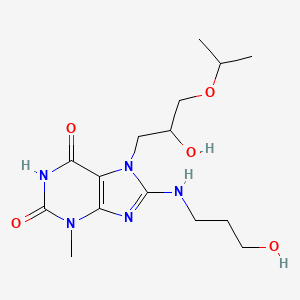
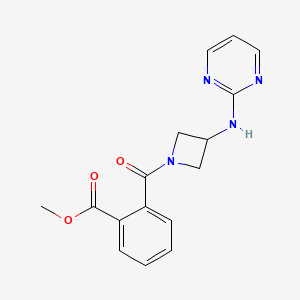
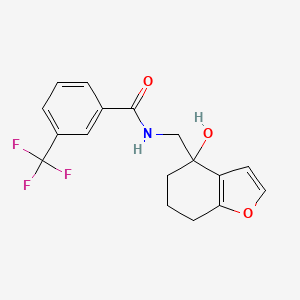
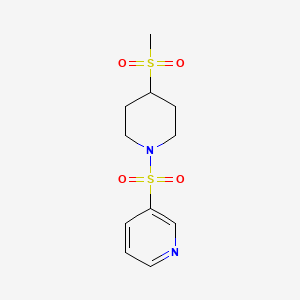
![1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2410481.png)
![2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2410482.png)
